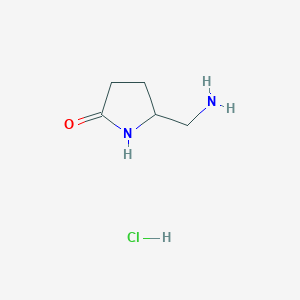
5-(氨基甲基)吡咯烷-2-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡咯烷在药物发现中的应用
吡咯烷环,包括吡咯烷-2-酮,由于其多功能性和增强化合物药理学特性的能力,在药物化学中得到广泛应用。这些环有助于分子的三维结构和立体化学,影响其生物活性。具体而言,吡咯烷支架被用于有效探索药效团空间,该环的 sp^3 杂化和非平面性允许显着的立体化学和三维多样性。这种多样性对于设计具有靶标选择性和改善生物学特性的化合物至关重要。在开发用于治疗各种人类疾病的生物活性分子中,这种应用是显而易见的,其中吡咯烷环的存在导致具有理想治疗效果的新型化合物 (Petri 等人,2021)。
吡咯啉-5-羧酸酯在植物防御中的代谢
吡咯啉-5-羧酸酯 (P5C) 与吡咯烷-2-酮结构密切相关,在植物抵御病原体的防御机制中起着至关重要的作用。P5C 在植物中的代谢受到严格调控,尤其是在病原体侵袭和非生物胁迫期间,这表明吡咯烷衍生物,包括吡咯烷-2-酮,可能对增强植物抗逆性有影响。P5C 参与抗性基因介导和非寄主抗性机制,突出了吡咯烷衍生物在农业生物技术中开发对疾病具有更高抗性的作物的潜力 (Qamar、Mysore 和 Senthil-Kumar,2015)。
基于吡咯烷酮的表面活性剂
吡咯烷的结构框架,特别是吡咯烷-2-酮,已被应用于表面活性剂的开发。基于吡咯烷酮的表面活性剂表现出独特的特性,例如改善的水溶性、相容性和溶解性,这归因于吡咯烷酮羰基氧的电负性。这使得它们在各种工业和学术研究应用中具有价值,展示了吡咯烷-2-酮衍生物在制药领域之外的广泛实用性 (Login,1995)。
生物聚合物和材料科学
吡咯烷及其衍生物的多功能性延伸到生物聚合物和功能材料的合成。例如,衍生物如 2,5-双(氨基甲基)呋喃,一种与吡咯烷-2-酮在结构上相关的化合物,已被探索作为从植物生物质生产新一代聚合物和可持续材料的中间体。该应用强调了吡咯烷-2-酮盐酸盐在促进可再生材料和燃料开发方面的潜力,与全球可持续发展努力保持一致 (Chernyshev、Kravchenko 和 Ananikov,2017)。
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
It is known that pyrrolidine derivatives can exhibit activity against certain kinases
Mode of Action
Pyrrolidine derivatives have been shown to inhibit kinase activity, suggesting that this compound may interact with its targets to modulate their function . The specific interactions and resulting changes depend on the nature of the target and require further investigation.
Biochemical Pathways
If the compound acts as a kinase inhibitor, it could potentially influence a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride is currently unavailable These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics
Result of Action
If the compound acts as a kinase inhibitor, it could potentially alter cellular signaling and other processes, leading to various effects depending on the specific targets and cells involved .
生化分析
Biochemical Properties
5-(Aminomethyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of neurotransmitters. The compound can act as a substrate or inhibitor for these enzymes, affecting the levels of neurotransmitters in the brain. Additionally, 5-(Aminomethyl)pyrrolidin-2-one hydrochloride can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This, in turn, affects cellular metabolism, including the synthesis and breakdown of essential biomolecules .
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)pyrrolidin-2-one hydrochloride exerts its effects through several mechanisms. It can bind to enzymes and proteins, causing inhibition or activation. This binding can lead to changes in the enzyme’s active site, altering its activity. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcription of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and changes in behavior. These threshold effects are essential for determining the safe and effective dosage of the compound in research and therapeutic applications .
Metabolic Pathways
5-(Aminomethyl)pyrrolidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. The compound can affect metabolic flux, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, affecting its activity and function. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to changes in cellular function and metabolism .
属性
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDBOYWHDPFLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556484 |
Source


|
| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115307-13-6 |
Source


|
| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
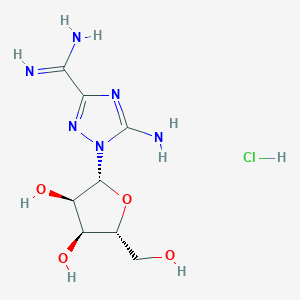


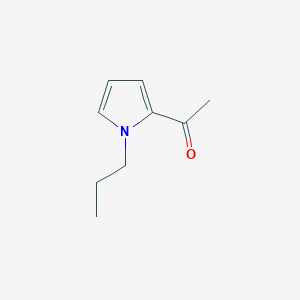

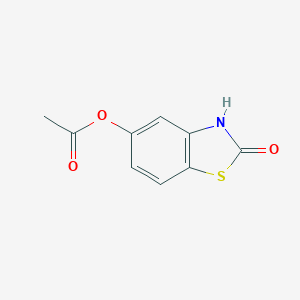
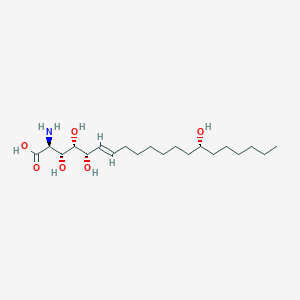
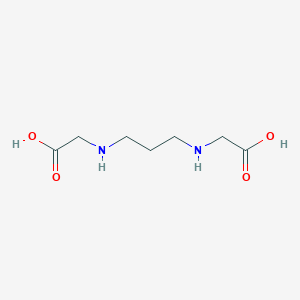
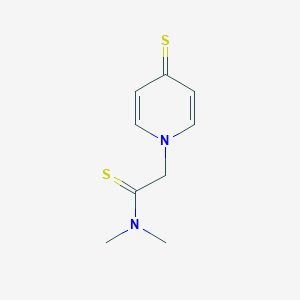
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
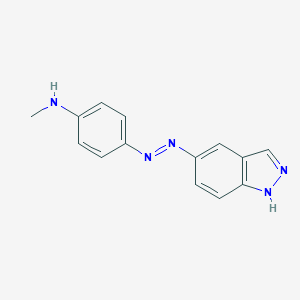
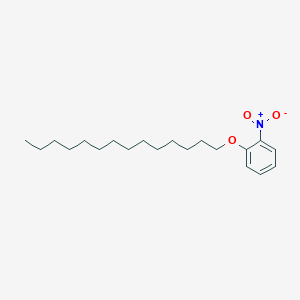
![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

